2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonyl azetidine intermediate. This intermediate is then reacted with 1,2,4-oxadiazole and pyridine derivatives under controlled conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, azetidines, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the thiophene ring may interact with sulfur-containing enzymes, while the oxadiazole and pyridine rings can bind to nucleic acids or proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share the thiophene ring structure and exhibit similar chemical properties.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-sulfonamide have similar azetidine ring structures and biological activities.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxylic acid and 1,2,4-oxadiazole-5-thiol share the oxadiazole ring and exhibit similar reactivity and applications.
Uniqueness
2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three distinct heterocyclic rings, each contributing to its diverse chemical and biological properties.
Properties
IUPAC Name |
3-pyridin-2-yl-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c19-23(20,12-5-3-7-22-12)18-8-10(9-18)14-16-13(17-21-14)11-4-1-2-6-15-11/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZOVDNJVDSEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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